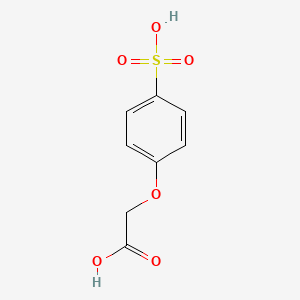
(4-Sulfophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Sulfophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H8O6S and its molecular weight is 232.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Research
(4-Sulfophenoxy)acetic acid and its derivatives have been utilized in the synthesis of novel polymers. For instance, Shockravi et al. (2006) reported the synthesis of new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), and their application in creating poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with aliphatic units. These polymers demonstrated good thermal stability and solubility in polar solvents (Shockravi, Mehdipour-Ataei, Abouzari-Lotf, & Yousefi, 2006).
Application in Environmental Analysis
This compound derivatives are significant in environmental analysis. Negreira et al. (2009) developed a method for determining derivatives of 2-hydroxybenzophenone, used as UV absorbers, in environmental water samples. This study highlighted the importance of such compounds in analyzing and monitoring environmental pollutants (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Development of Advanced Photoresists
In the field of photolithography, derivatives of this compound have been instrumental in developing advanced photoresists. Liu et al. (2014) synthesized a new type of polymeric photoacid generator with sulfonium perfluoroalkyl sulfonate groups, proving its applicability in creating chemically amplified resist materials for photolithography (Liu, Qiao, Liu, & Wang, 2014).
Catalysis and Chemical Synthesis
Furthermore, derivatives of this compound have been explored for their catalytic properties. For example, Das et al. (2001) identified sulfonic acid groups anchored to mesoporous MCM-41 silica as efficient catalysts for synthesizing Bisphenol-A, showcasing the potential of these compounds in acid catalysis and proton conductivity (Das, Lee, & Cheng, 2001).
Eigenschaften
IUPAC Name |
2-(4-sulfophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPERNKGLQKRFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
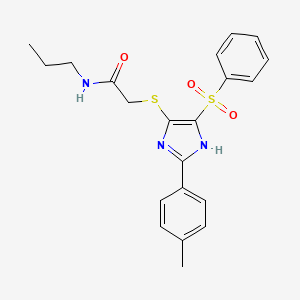
![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
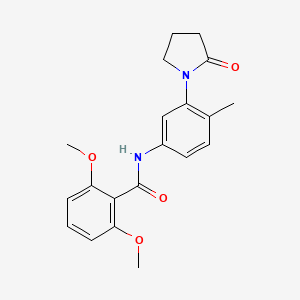
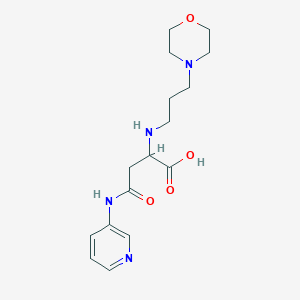
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)


![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2403830.png)
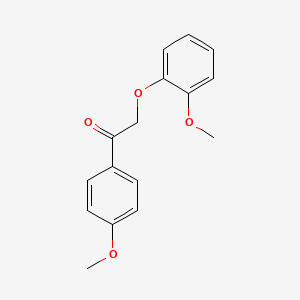
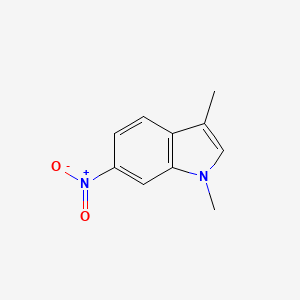
![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)
